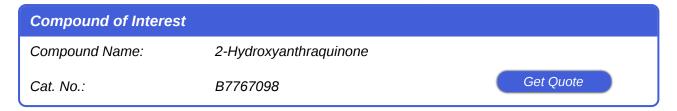


An In-depth Technical Guide to 2-Hydroxyanthraquinone: Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyanthraquinone, also known as β-hydroxyanthraquinone, is a naturally occurring or synthetic anthraquinone derivative. It is a monohydroxyanthraquinone that has garnered significant interest in the scientific community due to its diverse biological activities.[1] Found in plants such as Spermacoce latifolia, it exhibits antitumor, immunosuppressive, antibacterial, and estrogenic properties.[1] This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of **2-Hydroxyanthraquinone**, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of **2-Hydroxyanthraquinone** are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties



Property	Value	Reference(s)
Molecular Formula	C14H8O3	[2]
Molecular Weight	224.21 g/mol	[2]
Appearance	Yellow to green-yellow solid	
Melting Point	314 °C (in acetic acid)	[2]
Boiling Point	409.7 ± 14.0 °C at 760 mmHg	[2]
Density	1.4 ± 0.1 g/cm ³	[2]
Flash Point	215.7 ± 16.6 °C	[2]
Vapor Pressure	0.0 ± 1.0 mmHg at 25 °C	[2]
LogP	3.37	[2]
рКа	7.41 ± 0.20 (Predicted)	

Table 2: Solubility Data

Solvent	Solubility	Notes	Reference(s)
Dimethyl Sulfoxide (DMSO)	50 mg/mL (223.01 mM)	Sonication is recommended	[1]
Dimethylformamide (DMF)	5 mg/mL (22.3 mM)	Sonication is recommended	[1]
In Vivo Formulation	2 mg/mL (8.92 mM)	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.	[1]

Table 3: Spectroscopic Data



Technique	Wavelength (λmax) / Wavenumber (cm ⁻¹) / Chemical Shift (ppm)	Reference(s)
UV-Visible Spectroscopy	246, 272 nm	_
Infrared (IR) Spectroscopy	Not explicitly detailed in search results. Characteristic peaks would include O-H stretching, C=O stretching (quinone), and C=C stretching (aromatic).	
¹ H NMR Spectroscopy	The ¹ H NMR spectrum in DMSO-d ₆ shows characteristic aromatic proton signals.	
¹³ C NMR Spectroscopy	The ¹³ C NMR spectrum in DMSO-d ₆ reveals distinct signals for the carbon atoms of the anthraquinone core.	_

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the characterization and evaluation of **2-Hydroxyanthraquinone**.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry 2-Hydroxyanthraquinone is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated instrument).



- Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to
 1-2 °C per minute as the expected melting point is approached.
- Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass turns into a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ T₂. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Spectroscopic Analysis

a. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λ max), which correspond to electronic transitions within the molecule.

Methodology:

- Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.
- Sample Preparation: A stock solution of **2-Hydroxyanthraquinone** is prepared in a suitable UV-transparent solvent (e.g., chloroform, ethanol, or methanol). A dilute solution is then prepared to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
- Data Acquisition: The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The spectrum of the sample solution is then recorded over a wavelength range of 200-800 nm.
- b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

 Sample Preparation (KBr Pellet Method): A few milligrams of 2-Hydroxyanthraquinone are intimately mixed and ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.



- Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
- c. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Methodology:

- Sample Preparation: Approximately 5-10 mg of **2-Hydroxyanthraquinone** is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired to observe the chemical shifts, integration, and coupling patterns of the protons. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to show a single peak for each unique carbon atom.

Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. **2-Hydroxyanthraquinone** has been shown to be active against Bacillus subtilis.

Methodology (Broth Microdilution Method):

- Preparation of Inoculum: A standardized suspension of B. subtilis is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
- Preparation of Test Compound: A stock solution of 2-Hydroxyanthraquinone is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.



- Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria and broth, no compound) and a negative control (broth only) are included.
- Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of 2-Hydroxyanthraquinone at which there is no visible turbidity (bacterial growth).

Biological Activity and Signaling Pathways Estrogenic Activity

2-Hydroxyanthraquinone has been reported to exhibit estrogenic activity by interacting with the estrogen receptor alpha (ERα). This interaction is thought to be mediated by hydrogen bonding and hydrophobic interactions within the ligand-binding domain of the receptor.[3] This can lead to the activation of downstream signaling pathways typically regulated by estrogens.



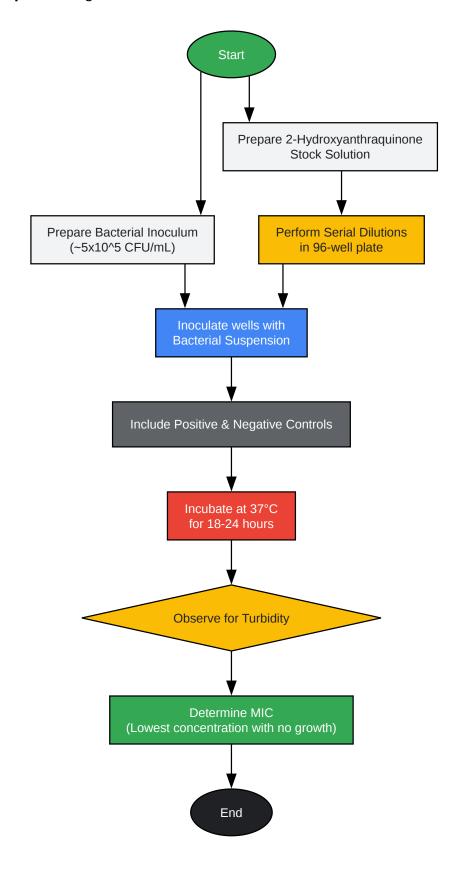
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Estrogenic activity of **2-Hydroxyanthraquinone** via ERa.

Workflow for Minimum Inhibitory Concentration (MIC) Assay



The following diagram illustrates the experimental workflow for determining the MIC of **2- Hydroxyanthraquinone** against a bacterial strain like B. subtilis.





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Workflow for the Broth Microdilution MIC Assay.

Conclusion

2-Hydroxyanthraquinone is a compound with a well-defined set of physical and chemical properties and a range of interesting biological activities. This guide provides researchers and drug development professionals with essential data and standardized protocols to facilitate further investigation into its therapeutic potential. The provided diagrams offer a visual representation of its estrogenic mechanism and a practical workflow for assessing its antibacterial efficacy. Further research into the specific molecular targets and mechanisms of action will be crucial in fully elucidating the pharmacological profile of this versatile molecule.

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